4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid
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Overview
Description
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C9H14O2, and it has a molecular weight of 154.21 g/mol . The compound is characterized by its bicyclic framework, which includes a carboxylic acid functional group and a methyl substituent.
Preparation Methods
The synthesis of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid typically involves cycloaddition reactions and subsequent functional group transformations. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and carboxylation steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid can be compared with other bicyclic compounds such as 7-Oxabicyclo[2.2.1]heptane and bicyclo[2.2.1]heptane derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of a carboxylic acid group and a methyl substituent in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Biological Activity
4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a carboxylic acid functional group, which plays a significant role in its reactivity and biological interactions. The presence of the methyl group enhances its steric properties, influencing how it interacts with biological molecules.
The mechanism of action for this compound involves its ability to form hydrogen bonds with various biological molecules, thereby modulating their structure and function. The carboxylic acid group can interact with enzymes and receptors, potentially influencing biochemical pathways.
Key Interactions:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Binding : It can interact with receptors, potentially influencing signal transduction processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may be beneficial in combating oxidative stress-related diseases.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
- Oxidation Studies : In studies examining the oxidation of bicyclic compounds, this compound demonstrated significant site selectivity in C-H bond oxygenation reactions, indicating its potential utility in synthetic organic chemistry .
- Therapeutic Applications : Ongoing research is exploring the compound's role as a pharmacophore in drug design, particularly in developing treatments for metabolic disorders and cancer .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar bicyclic compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
7-Oxabicyclo[2.2.1]heptane | Bicyclic | Antimicrobial properties |
Bicyclo[2.2.1]heptane derivatives | Bicyclic | Potential anti-cancer activity |
This compound | Bicyclic (focus) | Antioxidant and anti-inflammatory |
Applications in Scientific Research
The unique structure of this compound makes it valuable in various domains:
- Organic Synthesis : It serves as a building block for more complex molecules.
- Biochemical Studies : Researchers are investigating its interactions within biochemical pathways.
- Material Science : The compound is being explored for applications in developing new materials due to its unique chemical properties .
Properties
IUPAC Name |
4-methylbicyclo[4.1.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-2-6-3-7(6)4-8(5)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZUAVTUMONLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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